1,3-Dibromo-5-(2-methoxyethoxy)benzene
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Overview
Description
1,3-Dibromo-5-(2-methoxyethoxy)benzene is an organic compound with the molecular formula C9H10Br2O2 It is a brominated aromatic ether, characterized by the presence of two bromine atoms and a methoxyethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dibromo-5-(2-methoxyethoxy)benzene can be synthesized through several methods. One common approach involves the bromination of 1,3-dimethoxybenzene followed by etherification. The process typically includes:
Bromination: 1,3-Dimethoxybenzene is treated with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce bromine atoms at the 1 and 3 positions of the benzene ring.
Etherification: The dibrominated intermediate is then reacted with 2-methoxyethanol in the presence of a base like potassium carbonate (K2CO3) to form the desired this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale bromination: Using bromine and a suitable catalyst in a controlled environment to ensure safety and efficiency.
Continuous etherification: Employing continuous reactors to maintain a steady production rate and high yield.
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromo-5-(2-methoxyethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atoms can be reduced to hydrogen using reducing agents like zinc in acetic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as zinc (Zn) in acetic acid or lithium aluminum hydride (LiAlH4) in ether.
Major Products
Substitution: Formation of substituted benzene derivatives depending on the nucleophile used.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of 1,3-dimethoxybenzene.
Scientific Research Applications
1,3-Dibromo-5-(2-methoxyethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1,3-dibromo-5-(2-methoxyethoxy)benzene depends on its application. In biological systems, it may interact with cellular components through:
Molecular Targets: Binding to specific proteins or enzymes, potentially inhibiting their function.
Pathways Involved: Modulating signaling pathways involved in cell growth, apoptosis, or metabolism.
Comparison with Similar Compounds
1,3-Dibromo-5-(2-methoxyethoxy)benzene can be compared with other brominated aromatic ethers, such as:
1,3-Dibromo-5-methoxybenzene: Lacks the ethoxy group, making it less soluble in polar solvents.
1,3-Dibromo-5-(2-ethoxyethoxy)benzene: Similar structure but with an ethoxy group instead of a methoxy group, potentially altering its reactivity and solubility.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
1,3-dibromo-5-(2-methoxyethoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Br2O2/c1-12-2-3-13-9-5-7(10)4-8(11)6-9/h4-6H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTDJRWPAPDWXAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC(=CC(=C1)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Br2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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